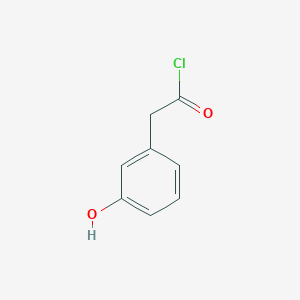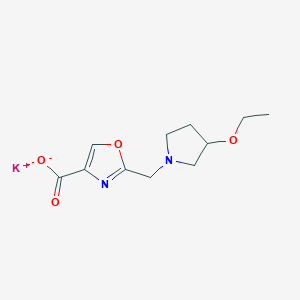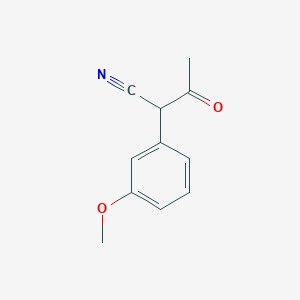
1-(Thietan-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thietan-3-yl)ethan-1-one is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by a thietane ring attached to an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(Thietan-3-yl)ethan-1-one can be achieved through several methods:
-
Intermolecular Nucleophilic Thioetherification: : This method involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. The reaction conditions typically include the use of a polar solvent and elevated temperatures to facilitate the formation of the thietane ring .
-
Intramolecular Nucleophilic Thioetherification: : In this approach, 3-mercaptoalkyl halides or sulfonates undergo intramolecular cyclization to form the thietane ring. This method is similar to the intermolecular approach but involves a single molecule undergoing cyclization .
-
Photochemical [2 + 2] Cycloadditions: : This method involves the photochemical reaction of alkenes with thiocarbonyl compounds to form thietanes. The reaction is typically carried out under ultraviolet light and can produce various thietane derivatives .
-
Ring Contractions and Expansions: : Thietanes can also be synthesized through the ring contraction of five or six-membered thiaheterocycles. This method involves the use of specific reagents and conditions to induce the ring contraction .
Analyse Chemischer Reaktionen
1-(Thietan-3-yl)ethan-1-one undergoes several types of chemical reactions:
-
Oxidation: : The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids .
-
Reduction: : The carbonyl group in the ethanone moiety can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used .
-
Substitution: : The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. This reaction can be facilitated by the presence of a leaving group on the sulfur atom .
-
Cycloaddition: : The thietane ring can participate in cycloaddition reactions with alkenes or alkynes to form larger ring systems. This reaction is often catalyzed by transition metals .
Wissenschaftliche Forschungsanwendungen
1-(Thietan-3-yl)ethan-1-one has several scientific research applications:
-
Pharmaceuticals: : Thietane-containing compounds have shown potential as antiviral and anticancer agents. The unique structure of thietanes allows them to interact with biological targets in a specific manner .
-
Organic Synthesis: : Thietanes are valuable intermediates in organic synthesis. They can be used to construct more complex sulfur-containing compounds, which are important in various chemical industries .
-
Material Science: : Thietane derivatives are used in the development of new materials with unique properties, such as high thermal stability and conductivity .
Wirkmechanismus
The mechanism of action of 1-(Thietan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Thietan-3-yl)ethan-1-one can be compared with other thietane derivatives:
-
1-(Thietan-2-yl)ethan-1-ol: : This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity .
-
1-(Thietan-3-yl)propan-1-one: : This compound has an additional carbon atom in the alkyl chain, which can influence its physical and chemical properties .
-
1-(Thietan-3-yl)ethan-1-amine: : This compound contains an amine group, which can participate in different types of chemical reactions compared to the ethanone group .
The uniqueness of this compound lies in its specific combination of a thietane ring and an ethanone group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(thietan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEHMCGCEPARCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzothiazol-2-yl)-2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2646922.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2646924.png)
![2-methyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2646925.png)


![(5E)-5-[(5-methylfuran-2-yl)methylidene]-2-phenyl-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2646931.png)
![N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide](/img/structure/B2646933.png)

![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)
![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)
![ethyl 5-((cyclohexanecarbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2646938.png)



